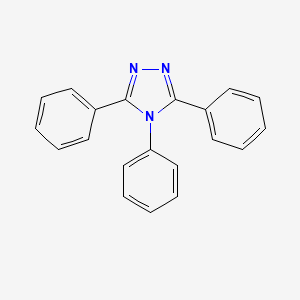

3,4,5-Triphenyl-1,2,4-triazole

Übersicht

Beschreibung

3,4,5-Triphenyl-1,2,4-triazole is a heterocyclic compound characterized by a triazole ring substituted with three phenyl groups at the 3, 4, and 5 positions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-Triphenyl-1,2,4-triazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazine derivatives with triaryl compounds in the presence of a suitable catalyst. For instance, the cyclization of 2,5-dinitrobiguanidine in an alkaline medium can yield the desired triazole ring .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to isolate the compound from reaction mixtures .

Analyse Chemischer Reaktionen

Types of Reactions

3,4,5-Triphenyl-1,2,4-triazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can yield reduced forms of the triazole ring.

Substitution: The phenyl groups can undergo substitution reactions with various electrophiles or nucleophiles

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized triazole derivatives, while substitution reactions can introduce various functional groups onto the phenyl rings .

Wissenschaftliche Forschungsanwendungen

The compound 1,2,4-triazole and its derivatives have a wide range of applications, especially in medicinal chemistry, due to their ability to accommodate various substituents . Triazoles are a significant platform in medicinal chemistry and chemical biology and play key roles in various biological mechanisms related to infections, cancer, convulsions, inflammation, neurodegeneration, and oxidative stress .

Anti-inflammatory Applications

Many compounds containing the 1,2,4-triazole structure exhibit anti-inflammatory activities .

COX-1/COX-2 Inhibitors:

- 1,2,4-Triazole derivatives have been identified as cyclooxygenase (COX) inhibitors . Several studies have focused on synthesizing and evaluating 1,2,4-triazole derivatives as selective COX-2 inhibitors .

- Compound 1 was found to be a selective COX-2 inhibitor (COX-1 IC50 > 100 µM and COX-2 IC50 = 20.5 µM) and more potent than indomethacin (COX-1 IC50 = 0.65 µM and COX-2 IC50 = 29.6 µM) . In vivo studies confirmed its anti-inflammatory effect with a lower risk of ulcers compared to indomethacin and naproxen .

- Other compounds, such as 2a , 2b , and 2c , have demonstrated strong cyclooxygenase inhibition . The 2b structure also reduced levels of pro-inflammatory mediators like TNF-α and interleukins .

- Compounds 16a , 16b , and 17 showed better or comparable performance to celecoxib as COX-1/COX-2 inhibitors, with higher anti-inflammatory activity and safety for stomach cells .

- Similarly, compounds 22a-d displayed high selectivity towards COX-2 in vitro and significant activity in vivo, with lower ulcerogenic potential compared to celecoxib and indomethacin .

- Compound 15 exhibited high COX-2 inhibitory activity and inhibited the release of pro-inflammatory factors like NO and prostaglandin PGE2 .

FLAP Inhibitors:

- Some 1,2,4-triazole derivatives act as 5-lipoxygenase-activating protein (FLAP) inhibitors . Compound 29 showed significant activity in suppressing the formation of 5-lipooxygenase products .

In Vivo Anti-Inflammatory Activity:

- Several 1,2,4-triazole derivatives have confirmed anti-inflammatory activity in vivo . Compounds 34 , 35 , and 36 exhibited anti-inflammatory properties comparable to indomethacin, with 34 and 35 also showing antioxidant properties .

- Compounds 37a , 37b , and 38 displayed significant anti-inflammatory properties, with 38 demonstrating the same activity as indomethacin and weaker antiulcer activity .

- Derivatives 39a-c achieved comparable anti-inflammatory values to naproxen while maintaining reduced antiulcer activity .

Miscellaneous Mechanisms:

- Certain 1,2,4-triazole derivatives inhibit the production of cytokines . Compounds 47a-c and 48a-c significantly reduced TNF-α and decreased the release of IFN-γ, with low toxicity .

Neuroprotective Effects:

- 1,3,5-triphenyl-1,2,4-triazole derivatives were synthesized and verified for their selectivity towards COX-2, with potential neuroprotective effects through anti-inflammatory activity . Compound 9 may exert anti-AIS neuroprotection by inhibiting oxidative stress and neuroinflammation by inhibiting Keap1, COX-2 and iNOS . At the same time, it can protect BBB by reducing glycocalyx degradation and matrix metallopeptidase-9 levels .

Other Therapeutic Applications

Triazoles and their derivatives have diverse biological properties, including antimicrobial, antiviral, antitubercular, anticancer, anticonvulsant, analgesic, antioxidant, and antidepressant activities . Many 1,2,4-triazole-derived drugs are used as antifungal, herbicidal, antiviral, and catalase inhibitors .

Material Science

Wirkmechanismus

The mechanism of action of 3,4,5-Triphenyl-1,2,4-triazole involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the triazole ring can act as a hydrogen bond acceptor and donor, facilitating interactions with enzymes and receptors. This can lead to the inhibition of specific enzymatic pathways, such as those involved in ergosterol synthesis in fungi .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 3,4,5-Triphenyl-1,2,4-triazole include other triazole derivatives like 1,2,3-triazoles and 1,2,4-triazoles with different substituents. These compounds share the triazole core but differ in their substituent patterns and properties .

Uniqueness

What sets this compound apart is its specific substitution pattern with three phenyl groups, which imparts unique electronic and structural properties. This makes it particularly suitable for applications in organic electronics and materials science, where its luminescent and electron-transporting properties are highly valued .

Biologische Aktivität

3,4,5-Triphenyl-1,2,4-triazole is a compound belonging to the triazole family, which has garnered attention for its diverse biological activities. This article explores the synthesis, pharmacological properties, and mechanisms of action of this compound, highlighting its potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves the condensation of phenylhydrazine with various carbonyl compounds in the presence of an acid catalyst. The resulting triazole derivatives can be further modified to enhance their biological activity.

Antioxidant Properties

Recent studies have demonstrated that derivatives of this compound exhibit significant antioxidant activity. For instance, a study evaluated its neuroprotective effects in a rat model of acute ischemic stroke (AIS). The optimal compound showed a capacity to inhibit oxidative stress and neuroinflammation by targeting key pathways involving Keap1 and COX-2 .

Anti-inflammatory Effects

Compounds containing the 1,2,4-triazole moiety have been shown to possess anti-inflammatory properties. In vitro studies indicated that these compounds could inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages activated by lipopolysaccharide (LPS) . A specific derivative demonstrated selective inhibition of COX-2 with an IC50 value significantly lower than that of indomethacin .

Antimicrobial Activity

Triazoles are well-known for their antimicrobial properties. The mechanism primarily involves the inhibition of ergosterol biosynthesis in fungi. This action disrupts fungal cell wall integrity and has been exploited in agricultural applications to control mycosis in crops .

Anticancer Potential

The anticancer activity of this compound derivatives has been investigated across various cancer cell lines. For example, derivatives have shown cytotoxic effects against MCF-7 and HT-29 cell lines with IC50 values ranging from 1.02 to 74.28 μM .

The biological activity of this compound is attributed to several mechanisms:

- Inhibition of Enzymatic Pathways : The compound inhibits enzymes involved in inflammation and oxidative stress.

- Interaction with Cellular Targets : It interacts with receptors and other cellular components that mediate biological responses.

Case Studies

Eigenschaften

IUPAC Name |

3,4,5-triphenyl-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15N3/c1-4-10-16(11-5-1)19-21-22-20(17-12-6-2-7-13-17)23(19)18-14-8-3-9-15-18/h1-15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLTSIOOHJBUDCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90347855 | |

| Record name | 3,4,5-Triphenyl-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90347855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4073-72-7 | |

| Record name | 3,4,5-Triphenyl-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90347855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.